

Spectroscopic Profile of (R)-(Piperidin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-(Piperidin-3-yl)methanol** (CAS Number: 144539-77-5), a chiral piperidine derivative of significant interest in pharmaceutical synthesis. Due to the limited availability of distinct spectroscopic data for the pure (R)-enantiomer in public databases, this document primarily presents data for the racemic mixture, 3-Piperidinemethanol. This information is crucial for the characterization and quality control of this important synthetic intermediate.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 3-Piperidinemethanol. These data are essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables detail the ^1H and ^{13}C NMR spectral data for 3-Piperidinemethanol, typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for 3-Piperidinemethanol

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
3.44	dd	H-6'a	-10.8
3.37	dd	H-6'b	7.3
3.16	d	H-2a	-11.8
2.98	d	H-2e	-11.7
2.55	t	H-6e	2.9
2.34	q	H-6a	10.3
1.78	m	H-3	-
1.68	m	H-4a, H-5a	-
1.47	m	H-4e	-
1.10	q	H-5e	-

Note: Assignments are based on typical chemical shifts for piperidine ring protons and may require 2D NMR for definitive confirmation. The 'a' and 'e' denote axial and equatorial protons, respectively. Data sourced from publicly available spectra.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for 3-Piperidinemethanol

Chemical Shift (δ) ppm	Assignment
66.0	-CH ₂ OH
55.4	C-2
46.8	C-6
41.2	C-3
27.2	C-5
25.8	C-4

Note: Data sourced from publicly available spectra.[\[2\]](#) Assignments are based on predicted chemical shifts and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Piperidinemethanol shows characteristic absorptions for O-H and N-H stretching, as well as C-H and C-O vibrations.

Table 3: Key IR Absorptions for 3-Piperidinemethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad, Strong	O-H stretch (alcohol), N-H stretch (secondary amine)
2850-2950	Strong	C-H stretch (alkane)
1450-1470	Medium	C-H bend (alkane)
1050-1150	Strong	C-O stretch (primary alcohol)

Note: Data is a general representation from various sources.[\[3\]](#) The broadness of the 3300-3500 cm⁻¹ peak is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Piperidinemethanol

m/z	Relative Intensity (%)	Assignment
115	100	[M] ⁺ (Molecular Ion)
84	High	[M - CH ₂ OH] ⁺
56	Medium	Further fragmentation

Note: Fragmentation patterns can vary depending on the ionization technique used.[\[3\]](#) The molecular ion peak at m/z 115 corresponds to the molecular weight of C₆H₁₃NO.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **(R)-(Piperidin-3-yl)methanol**.

Materials:

- **(R)-(Piperidin-3-yl)methanol** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Accurately weigh 5-10 mg of the **(R)-(Piperidin-3-yl)methanol** sample.
- Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Insert the NMR tube into the spectrometer's probe.
- Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

- Acquire the ^{13}C NMR spectrum. Typical parameters would include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **(R)-(Piperidin-3-yl)methanol**.

Materials:

- **(R)-(Piperidin-3-yl)methanol** sample
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

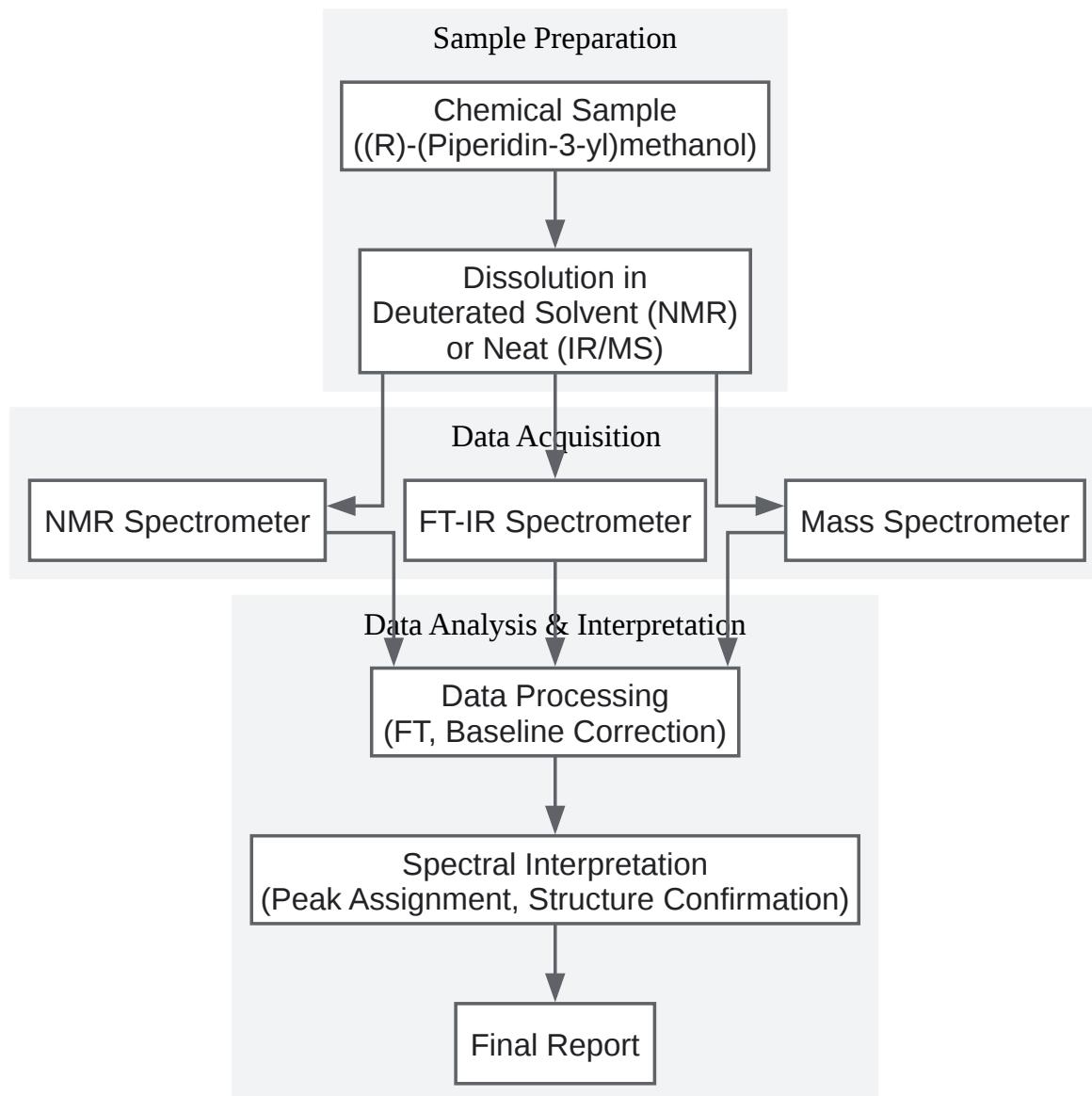
- Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the **(R)-(Piperidin-3-yl)methanol** sample directly onto the ATR crystal using a clean spatula.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum (baseline correction and peak picking) and identify the characteristic absorption bands.

Mass Spectrometry

Objective: To obtain the mass spectrum of **(R)-(Piperidin-3-yl)methanol**.

Materials:


- **(R)-(Piperidin-3-yl)methanol** sample
- Mass Spectrometer (e.g., with Electron Ionization - EI source)
- Suitable solvent (e.g., methanol or dichloromethane)
- Microsyringe

Procedure:

- Prepare a dilute solution of the **(R)-(Piperidin-3-yl)methanol** sample in a volatile solvent like methanol.
- Introduce the sample into the mass spectrometer. For an EI source, this is typically done via a direct insertion probe or a gas chromatograph (GC-MS).
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample such as **(R)-(Piperidin-3-yl)methanol**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **(R)-(Piperidin-3-yl)methanol**, providing the necessary spectroscopic data and standardized protocols for its characterization. As more specific data for the pure enantiomer becomes available, this guide will be updated accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of (R)-(Piperidin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1299892#spectroscopic-data-for-r-piperidin-3-yl-methanol\]](https://www.benchchem.com/product/b1299892#spectroscopic-data-for-r-piperidin-3-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com